4-chloro-N-(2-methoxyethyl)quinazolin-2-amine

TAAR1 Agonist EC50

Researchers requiring precise quinazoline-based SAR probes face supply gaps with generic 2-aminoquinazolines, which lack the steric and electronic fingerprint of this 4-chloro, N-(2-methoxyethyl) derivative. This compound directly addresses those needs: • GluN2D-selective antagonist: IC50 = 1.9 µM, >23-fold selectivity over GluN2A/B (IC50 > 45 µM), reducing off-target noise in neurobiology assays. • TAAR1 agonist: EC50 = 780 nM (mouse), 1,800 nM (human) - a validated starting point for target-validation studies. • Synthetic versatility: The 4-chloro substituent enables rapid nucleophilic aromatic substitution for diversifying quinazoline-focused kinase inhibitor libraries. Each batch is QC-verified by NMR and HPLC; standard B2B shipping with full documentation ensures procurement reliability.

Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
CAS No. 2097966-35-1
Cat. No. B1492083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-methoxyethyl)quinazolin-2-amine
CAS2097966-35-1
Molecular FormulaC11H12ClN3O
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCOCCNC1=NC2=CC=CC=C2C(=N1)Cl
InChIInChI=1S/C11H12ClN3O/c1-16-7-6-13-11-14-9-5-3-2-4-8(9)10(12)15-11/h2-5H,6-7H2,1H3,(H,13,14,15)
InChIKeyRXMVOFUFMQSOFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Technical Baseline for 4-chloro-N-(2-methoxyethyl)quinazolin-2-amine (CAS: 2097966-35-1)


4-chloro-N-(2-methoxyethyl)quinazolin-2-amine (CAS: 2097966-35-1) is a functionalized quinazoline derivative with the molecular formula C11H12ClN3O and a molecular weight of 237.68 g/mol [1]. It features a 4-chloro substituent and an N-(2-methoxyethyl) amine group on the quinazoline core, which distinguishes it from simpler 2-aminoquinazolines [2]. The compound is primarily utilized as a building block or intermediate in organic synthesis and medicinal chemistry research . Its physicochemical profile includes a computed LogP of 3.22 and an aqueous solubility of 3.1 mg/mL at pH 7.4 [3].

Why General 2-Aminoquinazolines Cannot Replace 4-chloro-N-(2-methoxyethyl)quinazolin-2-amine


While numerous 2-aminoquinazoline derivatives are commercially available, they exhibit highly variable biological activity, physicochemical properties, and synthetic utility [1]. A generic 2-aminoquinazoline, lacking the 4-chloro and N-(2-methoxyethyl) modifications, cannot replicate the specific steric and electronic environment of this compound. This is critical for its role as a selective kinase inhibitor intermediate and in structure-activity relationship (SAR) studies [2]. For instance, the 4-chloro group is a key handle for further functionalization in medicinal chemistry [3], and the methoxyethyl side chain influences solubility and target engagement [4]. Therefore, substituting with a simpler analog would alter reaction outcomes or biological profiles, necessitating the procurement of this precise compound for reproducible research.

Quantitative Differentiation of 4-chloro-N-(2-methoxyethyl)quinazolin-2-amine: A Comparative Evidence Guide


Enhanced Target Engagement vs. Unsubstituted 2-Aminoquinazolines

In functional assays, 4-chloro-N-(2-methoxyethyl)quinazolin-2-amine demonstrates measurable agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1), whereas the unsubstituted 2-aminoquinazoline core typically shows no significant activity in this system [1]. This specific substitution pattern is essential for inducing a biological response.

TAAR1 Agonist EC50 cAMP

Reduced Off-Target Activity on NMDA Receptors vs. Broader Quinazoline Pan-Assay Interference Compounds (PAINS)

To assess potential off-target effects, the compound was screened against a panel of NMDA receptor subtypes. It showed weak negative allosteric modulation at the GluN2D subtype (IC50 = 1.90E+3 nM) but was significantly less potent at GluN2A and GluN2B (IC50 > 4.5E+4 nM) [1]. This contrasts with some quinazoline-based PAINS that exhibit promiscuous, low-micromolar binding across multiple receptors [2].

GluN2D NMDA Selectivity Negative Allosteric Modulation

Physicochemical Property Profile for Formulation: LogP and Solubility

The compound's lipophilicity (LogP = 3.22) and aqueous solubility (3.1 mg/mL at pH 7.4) are balanced for a research chemical of its class [1]. In comparison, the closely related analog 4-chloro-N-(2,2,2-trifluoroethyl)quinazolin-2-amine (CAS: 2098095-01-1) is expected to have a higher LogP due to the fluorinated side chain, which can complicate in vitro assays by increasing non-specific binding and decreasing solubility .

LogP Solubility Lipophilicity Drug-likeness

Verified Application Scenarios for 4-chloro-N-(2-methoxyethyl)quinazolin-2-amine Based on Quantitative Evidence


Chemical Probe Development for Trace Amine-Associated Receptor 1 (TAAR1)

The compound can serve as a starting point for developing TAAR1 agonists, given its demonstrated EC50 values of 780 nM (mouse) and 1,800 nM (human) in functional cAMP assays [1]. It offers a moderate-activity chemical probe for target validation studies, where unsubstituted quinazolines are inactive.

Kinase Inhibitor Fragment Library for Structure-Activity Relationship (SAR) Studies

The 4-chloro substituent is a classic synthetic handle for further derivatization via nucleophilic aromatic substitution [2]. This makes the compound a versatile building block for generating diverse quinazoline-based kinase inhibitor libraries, such as those targeting ROR1 or SETD8 [3].

Selective GluN2D Negative Allosteric Modulator (NAM) as a Pharmacological Tool

With a >23-fold selectivity for GluN2D (IC50 = 1.9 µM) over GluN2A and GluN2B (IC50 > 45 µM) [4], this compound is a viable tool for dissecting the specific role of GluN2D-containing NMDA receptors in neurobiology. Its cleaner off-target profile reduces experimental noise compared to promiscuous quinazolines.

Technical Documentation Hub

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